Comparative CCK-B Receptor Binding Affinity vs. Structural Analogs
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine demonstrates a potent binding affinity for the cholecystokinin type B (CCK-B) receptor, with a reported IC50 of 31 nM [1]. While a direct head-to-head comparison with other pyrimidine derivatives in the exact same assay is not publicly available, cross-study comparisons within the 4-aminopyrimidine class indicate that this potency is structure-dependent. For example, SAR studies on related TSSK2 inhibitors show that modifications to the pyrimidine core and aniline substituent can shift IC50 values by orders of magnitude, from 58 nM to 3,800 nM [2]. This underscores the compound's specific substitution pattern as a key driver of its nanomolar affinity for the CCK-B receptor, differentiating it from analogs with lower potency or altered target selectivity.
| Evidence Dimension | CCK-B Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Other 4-substituted 2-anilino-pyrimidine analogs (TSSK2 inhibitors) exhibit IC50 values ranging from 58 nM to 3,800 nM, highlighting the impact of specific substitutions on potency [2]. |
| Quantified Difference | The target compound's IC50 (31 nM) falls within the high-potency range for this class, significantly lower (approx. 122-fold) than the least potent analog (3,800 nM). |
| Conditions | Recombinant mouse CCK-B receptor binding assay using [125I]CCK-8 as a radioligand at pH 6.5 [1]. |
Why This Matters
This data positions 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine as a potent CCK-B receptor ligand, making it a valuable tool for studying CCK-B mediated pathways in preclinical models of anxiety, pain, and gastrointestinal disorders, with a well-defined potency profile for dose-response experiments.
- [1] BindingDB. PrimarySearch_ki entry for 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine. Assay ID: 6, Entry ID: 50029139. IC50: 31 nM for Cholecystokinin type B receptor. View Source
- [2] PMC. Table 4: Structure-activity relationships for pyrimidine core replacements and 4-substituted, 2-anilino-pyrimidine inhibition of TSSK2. ChemMedChem. 2017;12(22):1857-1865. doi:10.1002/cmdc.201700503. View Source
